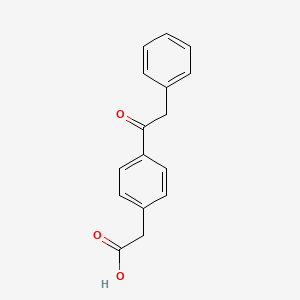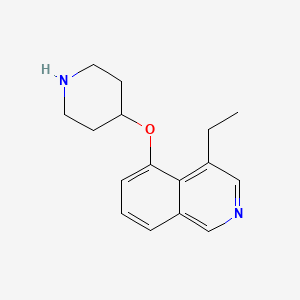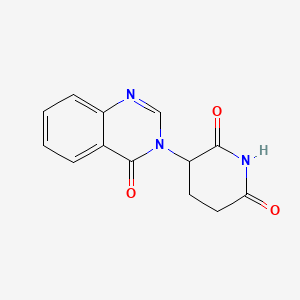
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a heterocyclic compound that features a quinazolinone moiety fused with a piperidine-2,6-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Piperidine-2,6-dione Formation: The piperidine-2,6-dione moiety can be synthesized by the cyclization of glutamic acid derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone core with the piperidine-2,6-dione moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone and piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound.
科学的研究の応用
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the piperidine-2,6-dione structure can interact with receptor sites, modulating their activity.
類似化合物との比較
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,5-dione: Similar structure but with a different position of the carbonyl group.
3-(4-oxoquinazolin-3(4H)-yl)pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is unique due to its specific combination of the quinazolinone and piperidine-2,6-dione moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
39123-48-3 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
3-(4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11N3O3/c17-11-6-5-10(12(18)15-11)16-7-14-9-4-2-1-3-8(9)13(16)19/h1-4,7,10H,5-6H2,(H,15,17,18) |
InChIキー |
FREJIWOFHHULTE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


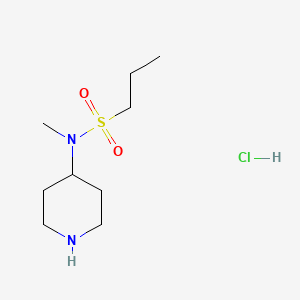


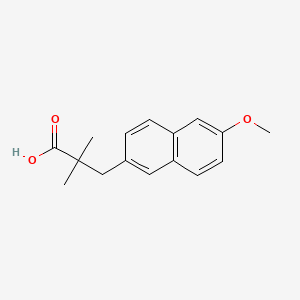
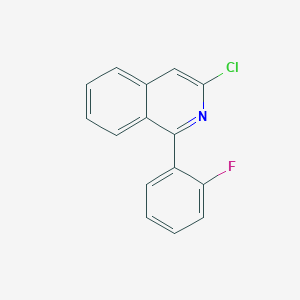
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
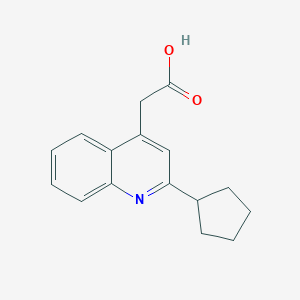
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

